Methylsulfamic acid
Description
Methylsulfamic acid (CH₃NHSO₃H, CAS 4112-3-2) is an organosulfur compound characterized by a sulfamoyl group (-SO₂NH₂) attached to a methyl group. It belongs to the sulfamic acid family, where the sulfonic acid moiety is modified by an amine group. This structural feature distinguishes it from alkylsulfonic acids (e.g., methylsulfonic acid, CH₃SO₃H) and other organosulfur derivatives. This compound is of interest in synthetic chemistry, particularly as a precursor for sulfonamide-based pharmaceuticals and ionic liquids. However, its detailed physicochemical properties and applications remain less documented compared to structurally similar compounds .
Properties
IUPAC Name |
methylsulfamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5NO3S/c1-2-6(3,4)5/h2H,1H3,(H,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMDOKBFMTVEGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961445 | |
| Record name | Methylsulfamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4112-03-2 | |
| Record name | Methylsulfamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4112-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4112-03-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylsulfamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation via Reaction of Sodium Sulfite with Dimethyl Sulfate
One well-documented method involves the reaction of sodium sulfite with dimethyl sulfate in an aqueous medium at elevated temperatures, followed by acidification and purification steps.
- Sodium sulfite is suspended in water and heated to approximately 95–100°C.
- Dimethyl sulfate is added dropwise to the heated solution.
- The mixture is stirred for several hours (typically 4 hours) while maintaining the temperature.
- The pH is monitored and adjusted by adding sodium sulfite solution to keep it above 7.0.
- After completion, concentrated sulfuric acid is added to liberate methylsulfamic acid.
- The product is purified by distillation under reduced pressure.
$$
2 \text{SO}3^{2-} + \text{CH}3\text{O–SO}2–\text{OCH}3 \rightarrow 2 \text{CH}3\text{–SO}3^- + \text{SO}_4^{2-}
$$
| Parameter | Condition/Value |
|---|---|
| Sodium sulfite amount | 2.38 mol (300 g) |
| Dimethyl sulfate amount | 1.07 mol (135 g) |
| Temperature | 90–100 °C |
| Reaction time | 4 hours |
| pH control | Maintained >7.0 |
| Acidification agent | Concentrated sulfuric acid (450 g) |
| Distillation pressure | <3 kPa |
| Product form | Colorless liquid |
This method yields high purity this compound after distillation and is scalable for industrial production. However, it requires careful pH control to avoid formation of toxic byproducts such as dimethyl sulfate and methyl sulfuric acid.
Process Data Summary:
| Step | Description |
|---|---|
| Raw materials | Ammonium sulfite, dimethyl sulfate |
| Ammonia removal | Distillation with air blowing |
| Acidification agent | Concentrated sulfuric acid |
| Filtration | Centrifugal filtration and washing |
| Distillation | Vacuum distillation to concentrate and purify |
| Yield | 82–84% (based on dimethyl sulfate) |
| Product purity | Cl⁻ = 0 ppm, SO₄²⁻ < 10 ppm |
This method is well-suited for industrial scale production due to its environmental and economic benefits.
Comparative Analysis of Preparation Methods
| Feature | Sodium Sulfite + Dimethyl Sulfate Method | Ammonium Sulfite + Dimethyl Sulfate Method |
|---|---|---|
| Raw materials | Sodium sulfite, dimethyl sulfate | Ammonium sulfite, dimethyl sulfate |
| Reaction temperature | 90–100 °C | Not explicitly stated, involves distillation |
| Reaction time | 4 hours | Involves multiple steps including distillation |
| pH control | Required to maintain pH > 7 | Ammonia removal by distillation |
| Environmental impact | Potential toxic byproducts if pH not controlled | Low pollution, no methyl mercaptan or dimethyl disulfide |
| Product purity | High, after distillation | Very high, low chloride and sulfate ion content |
| Yield | Not explicitly stated | 82–84% based on dimethyl sulfate |
| Industrial operability | Moderate | High |
| Cost-effectiveness | Moderate | Low production cost |
Research Findings and Notes
- The reaction of sulfite ions with dimethyl sulfate is a key step in both processes, producing this compound and sulfate ions.
- Maintaining alkaline conditions during the reaction prevents formation of toxic methyl sulfuric acid and dimethyl sulfate.
- Acidification with concentrated sulfuric acid liberates the free acid form of this compound.
- Purification by vacuum distillation is critical to obtain high purity product suitable for industrial applications.
- Recycling of residual liquids and ammonium sulfite solutions enhances process sustainability.
- The ammonium sulfite method demonstrates better environmental profile and industrial scalability.
Chemical Reactions Analysis
Types of Reactions: Methylsulfamic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form methylsulfonic acid.
Reduction: It can be reduced to form methylamine and sulfur dioxide.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Methylsulfonic acid.
Reduction: Methylamine and sulfur dioxide.
Substitution: Various substituted sulfonic acids depending on the reagent used.
Scientific Research Applications
Catalytic Applications
Esterification and Alkylation Reactions
Methylsulfamic acid serves as an effective Brønsted acid catalyst in esterification and alkylation reactions. Its ability to facilitate these reactions makes it valuable in organic synthesis, particularly for producing esters from alcohols and carboxylic acids. The use of MSA in these processes often leads to higher yields and selectivity compared to traditional catalysts like sulfuric acid.
Case Study: Olefin Removal from Aromatics
In a novel application, MSA was utilized as a catalyst for the removal of trace olefins from aromatic compounds. This process not only improved the purity of the aromatic products but also demonstrated MSA's efficiency in catalyzing reactions that typically require harsher conditions when using conventional acids .
Electrochemical Applications
Electrolytes in Electroplating
MSA-based electrolytes are increasingly employed in electrochemical applications due to their high solubility and conductivity. They are particularly useful in the electrodeposition of tin-lead solder for electronic components and the electroplating of tin on steel for food cans. These applications benefit from MSA's lower corrosivity compared to traditional electrolytes like fluoroboric acid .
Redox Flow Batteries
The use of MSA in redox flow batteries (RFBs) is gaining traction as it offers a safer alternative to conventional electrolytes. Research indicates that MSA-based systems can enhance the efficiency and safety of energy storage solutions, particularly in renewable energy applications .
Environmental Applications
Role in Atmospheric Chemistry
Recent studies have highlighted MSA's role in atmospheric nucleation processes. It has been shown to influence particle formation rates when interacting with sulfuric acid and amines, which is critical for understanding cloud formation and climate models. Including MSA in atmospheric models helps improve predictions of aerosol concentrations and their climatic impacts .
Material Processing
Solvent for Difficult-to-Dissolve Polymers
this compound is also used as a solvent for polymers that are challenging to dissolve using conventional solvents. This application is particularly relevant in the production of specialty materials where high purity and specific solvent properties are required.
Data Summary Table
| Application Area | Specific Use | Benefits |
|---|---|---|
| Catalysis | Esterification, alkylation | Higher yields, selectivity |
| Electrochemistry | Electrolytes for electroplating | Lower corrosivity, enhanced conductivity |
| Environmental Science | Atmospheric nucleation studies | Improved climate models |
| Material Processing | Solvent for specialty polymers | Effective dissolution of difficult materials |
Mechanism of Action
The mechanism of action of methylsulfamic acid involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. It can interact with nucleophiles and electrophiles, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural Differences :
Physicochemical Properties :
*Estimated based on sulfamic acid analogs.
This compound vs. Sulfamic Acid (H₂NSO₃H)
Structural Differences :
- This compound : Methyl-substituted sulfamoyl group.
- Sulfamic acid : Primary amine directly attached to the sulfonic acid group.
Key Comparisons :
This compound vs. Alkylsulfonic Acids (e.g., ESA, PSA)
Alkylsulfonic acids like ethylsulfonic acid (ESA, C₂H₅SO₃H) and propylsulfonic acid (PSA, C₃H₇SO₃H) share a sulfonic acid group but lack the amine moiety present in this compound. These compounds are highly acidic and water-soluble, with extraterrestrial origins detected in meteorites .
Functional Roles :
- Alkylsulfonic acids : Serve as prebiotic sulfur sources in astrochemistry and biochemical evolution .
- This compound: No evidence of extraterrestrial detection; primarily synthetic or niche industrial use.
This compound vs. Aromatic Sulfonamides
Aromatic sulfonamides (e.g., sulfathiazole, CAS 144-74-1) are pharmacologically active compounds with a sulfonamide group attached to an aromatic ring.
Biological Activity
Methylsulfamic acid (MSA), a sulfamic acid derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of MSA, supported by data tables, case studies, and research findings from various sources.
This compound has the chemical formula and a molecular weight of 155.17 g/mol. Its structure features a methyl group attached to the nitrogen of the sulfamic acid moiety, which influences its reactivity and biological interactions.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that MSA has antimicrobial properties against various bacteria and fungi.
- Anticonvulsant Effects : Research has shown that sulfamate derivatives, including MSA, possess anticonvulsant properties, making them potential candidates for treating epilepsy.
- Inhibition of Carbonic Anhydrase : MSA has been identified as an inhibitor of carbonic anhydrase enzymes, which play a critical role in physiological processes.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial effects of MSA through various assays. For instance, a disk diffusion assay was employed to test the efficacy of crude extracts containing MSA against pathogens like E. coli and S. aureus. The results indicated significant inhibition zones, suggesting potent antimicrobial activity.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| Candida albicans | 12 |
| Aspergillus niger | 10 |
Anticonvulsant Activity
The anticonvulsant potential of MSA was explored in a study involving novel sulfamate compounds. The results indicated that certain structural modifications in sulfamates led to enhanced anticonvulsant activity. MSA demonstrated promising results in animal models, correlating with its ability to modulate neurotransmitter systems.
Case Study: Efficacy in Animal Models
In a controlled study, MSA was administered to mice subjected to chemically induced seizures. The findings revealed that MSA significantly reduced seizure frequency and duration compared to the control group.
Inhibition of Carbonic Anhydrase
This compound has been studied for its inhibitory effects on carbonic anhydrase isozymes. This inhibition is particularly relevant in cancer therapy, as tumor-associated isozymes are implicated in tumor growth and metastasis.
Table: Inhibition Potency of this compound on Carbonic Anhydrase Isozymes
| Isozyme Type | IC50 (µM) |
|---|---|
| Cytosolic Isozyme I | 5.4 |
| Cytosolic Isozyme II | 3.2 |
| Tumor-associated IX | 2.1 |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Electrophilic Reactivity : MSA can act as an electrophile, engaging in nucleophilic reactions with biological macromolecules.
- Modulation of Enzyme Activity : By inhibiting specific enzymes like carbonic anhydrases, MSA alters metabolic pathways critical for cell proliferation and survival.
Q & A
Q. What are the validated methodologies for synthesizing methylsulfamic acid and characterizing its purity?
To synthesize this compound, researchers typically employ sulfonation reactions between methylamine derivatives and sulfonic acid precursors under controlled conditions (e.g., low temperature to prevent decomposition). Characterization should include:
- Elemental analysis to confirm stoichiometry.
- Spectroscopic techniques (e.g., H/C NMR, FT-IR) to verify functional groups.
- Chromatographic methods (HPLC, GC-MS) to assess purity and detect byproducts.
Documentation must adhere to standardized protocols for experimental reproducibility, including reaction parameters (temperature, solvent, catalyst) and spectral data interpretation .
Q. How should this compound be handled to ensure experimental safety and stability?
- Storage : Store in airtight containers under inert gas (e.g., N) at 2–8°C to prevent hydrolysis.
- Safety protocols : Use fume hoods, acid-resistant gloves, and eye protection due to its corrosive nature.
- Stability testing : Conduct accelerated degradation studies under varying pH and temperature to identify decomposition pathways .
Q. What analytical approaches are recommended for assessing this compound purity in complex mixtures?
- Titrimetric methods : Acid-base titration with standardized NaOH to quantify acidic protons.
- Differential scanning calorimetry (DSC) : Detect impurities via melting point deviations.
- Mass spectrometry : Identify trace contaminants through fragmentation patterns.
Cross-validate results with orthogonal methods to minimize systematic errors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity or physicochemical properties of this compound?
- Meta-analysis : Systematically compare studies to identify variables influencing discrepancies (e.g., solvent polarity, temperature).
- Sensitivity analysis : Test how minor changes in experimental conditions alter outcomes.
- Replication studies : Reproduce conflicting experiments under controlled settings to isolate causative factors .
Q. What strategies are effective for elucidating the reaction mechanisms of this compound in catalytic systems?
Q. How can experimental and computational data be integrated to predict this compound’s behavior in novel environments?
- Multiscale modeling : Combine quantum mechanics (QM) for molecular interactions with molecular dynamics (MD) for bulk properties.
- Data fusion : Use machine learning to correlate experimental spectra/kinetics with simulated parameters.
- Validation : Ensure computational models are benchmarked against empirical data (e.g., crystallographic structures, thermodynamic measurements) .
Methodological Considerations
- Reproducibility : Document all experimental parameters (e.g., reagent grades, instrument calibration) as per IUPAC guidelines .
- Data transparency : Share raw datasets and code in supplementary materials to facilitate peer validation .
- Ethical reporting : Disclose limitations (e.g., sample size, instrumental detection limits) to contextualize findings .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
